![molecular formula C24H19ClFN3O4 B2993345 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol CAS No. 903190-49-8](/img/structure/B2993345.png)
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
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Description
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Physical and Chemical Properties The molecular formula of the compound is C24H21N3O4 . The molecular weight is 415.44 . The predicted boiling point is 652.1±65.0 °C and the predicted density is 1.293±0.06 g/cm3 . The predicted pKa is 7.20±0.40 .
Scientific Research Applications
Fluorescence-based pH Sensing
The compound's structural similarity to fluorinated o-aminophenol derivatives, which are used as pH-sensitive probes, suggests potential applications in intracellular pH measurement. These probes are designed for physiological pH ranges and exhibit negligible affinity for other physiological ions, making them useful for biological research (Rhee, Levy, & London, 1995).
Antifungal Applications
Related pyrimidin-amine derivatives show significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests the compound's potential utility in developing new antifungal agents, with certain derivatives showing more effectiveness than others (Jafar et al., 2017).
Kinase Inhibition for Cancer Treatment
Structurally similar compounds have been identified as potent and selective Met kinase inhibitors, which are relevant in cancer treatment. One such analogue demonstrated tumor stasis in Met-dependent human gastric carcinoma models, highlighting its potential in clinical applications (Schroeder et al., 2009).
Metal Ion Sensing and Characterization
Fluoroionophores based on similar structures have been developed for metal ion sensing. These compounds exhibit specificity in chelating certain metal ions in various solutions, indicating their potential application in metal ion detection and characterization (Hong et al., 2012).
Spin Interaction Studies in Coordination Chemistry
Derivatives of this compound class have been used to study spin interactions in zinc complexes. This research provides insights into the electronic structures and properties of such complexes, which are important in the field of coordination chemistry (Orio et al., 2010).
DNA Cleavage and Catalysis
Copper(II) complexes containing phenolate-type ligands based on similar structures exhibit DNA cleavage abilities. Such compounds can act through hydrolytic and oxidative pathways, indicating their potential application in DNA research and possibly in therapeutic interventions (Peralta et al., 2010).
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-14-5-7-15(8-6-14)33-22-12-28-24(27)29-23(22)17-10-9-16(11-21(17)30)32-13-18-19(25)3-2-4-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUUUWNILJJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol |
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